molecular formula C21H14N2O3 B1210525 1-Amino-4-benzamidoanthraquinone CAS No. 81-46-9

1-Amino-4-benzamidoanthraquinone

Cat. No. B1210525
CAS RN: 81-46-9
M. Wt: 342.3 g/mol
InChI Key: PXNNPGGYHAWDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-9,10-dioxo-1-anthracenyl)benzamide is an anthraquinone.

Scientific Research Applications

Dyeing Properties and Metal Complexes

1-Amino-4-benzamidoanthraquinone, as an anthraquinone derivative, has been explored in the synthesis and characterization of metal complexes. These complexes exhibit dye characteristics and have been used for dyeing cotton and wool fibers, yielding deeper colors and demonstrating good quality in fastnesses like washing, perspiration, and light (Yıldız, Cetinkol, & Serindaǧ, 2010).

Cytotoxic Activity

The compound has been used in the synthesis of various derivatives exhibiting cytotoxic activity. For instance, derivatives bearing cationic side chains prepared from aminoanthraquinones showed significant cytotoxicity against in vivo subcutaneous colon 38 tumors in mice. The study emphasizes the potential of these derivatives in cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Photoinitiation under LEDs

1-Amino-4-benzamidoanthraquinone derivatives have been studied for their photoinitiation mechanism and ability as cationic photoinitiators of polymerization under light-emitting diodes (LEDs). This research is significant for applications in various fields requiring photoinitiation, such as coatings, adhesives, and printing inks (Zhang et al., 2019).

Interaction with DNA

Studies on the interaction of substituted anthraquinones with DNA have revealed their potential in binding and affecting DNA structure. This interaction is vital in understanding the molecular mechanisms of drugs based on anthraquinone structures and their potential applications in cancer treatment (Islam, Neidle, Gandecha, Partridge, Patterson, & Brown, 1985).

Antibacterial Screening

New heterocyclic derivatives of 1-aminoanthraquinone have been synthesized and evaluated for antibacterial activity. These compounds, bearing 2-aminobenzothiazole moieties, have shown promising results against various Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibacterial agents (Khan, Essa, & Al-Majidi, 2016).

properties

CAS RN

81-46-9

Product Name

1-Amino-4-benzamidoanthraquinone

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C21H14N2O3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,22H2,(H,23,26)

InChI Key

PXNNPGGYHAWDJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Other CAS RN

81-46-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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